methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate
Description
Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a β-keto ester derivative featuring a pyrazole ring substituted with a methyl group at the N1 position. The pyrazole moiety contributes to its planar geometry and hydrogen-bonding capabilities, while the methyl ester group enhances solubility in organic solvents. Its structural versatility allows for modifications that can tailor reactivity, stability, and biological activity .
Properties
IUPAC Name |
methyl 3-(1-methylpyrazol-4-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-5-6(4-9-10)7(11)3-8(12)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDMZHSJXJUCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1-Methylpyrazole with β-Keto Precursors
One common synthetic strategy involves the condensation of 1-methyl-1H-pyrazole or its derivatives with β-keto compounds such as methyl acetoacetate or 1,3-diketones under controlled conditions.
- Reaction Conditions: Mild acidic or basic catalysts (e.g., sodium acetate, p-toluenesulfonic acid) are employed in solvents like ethanol or tetrahydrofuran (THF).
- Temperature: Typically ambient to reflux temperatures (25–80 °C) are used to optimize yield and selectivity.
- Purification: The product is purified by recrystallization or chromatographic techniques.
This method favors the formation of the β-keto ester attached to the pyrazole ring, maintaining the N1 methyl substitution intact.
Multi-Component Condensation Reactions
Advanced synthetic routes utilize multi-component reactions combining pyrazole derivatives, acylating agents, and esterification reagents in a one-pot synthesis. This approach enhances efficiency and reduces reaction steps.
- Catalysts: Bases such as triethylamine or sodium hydride may be used to facilitate nucleophilic attack.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve solubility and reaction rates.
- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor progress.
Use of Precursor Pyrazole β-Diketones
An alternative method involves synthesizing 1-methyl-1H-pyrazole-4-carboxylic acid derivatives or β-diketones as intermediates, which are then esterified to yield this compound.
- Step 1: Preparation of 1-methyl-1H-pyrazole-4-carboxylic acid or related β-diketones.
- Step 2: Esterification with methanol under acidic conditions (e.g., sulfuric acid catalyst) to form the methyl ester.
- Step 3: Purification by crystallization or chromatography.
This route allows for precise control over substitution patterns and functional group integrity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 1-methyl-1H-pyrazole, β-keto esters/diketones | Commercially available or synthesized |
| Catalysts | Sodium acetate, p-toluenesulfonic acid, triethylamine | Facilitate condensation/esterification |
| Solvents | Ethanol, methanol, THF, DMF, DMSO | Choice affects solubility and yield |
| Temperature | 25–80 °C | Reflux often used for esterification |
| Reaction Time | Several hours (4–24 h) | Monitored by TLC or NMR |
| Purification | Recrystallization, chromatography | Ensures high purity |
| Yield | Typically moderate to high (50–85%) | Depends on optimization |
Research Findings and Optimization Insights
- Catalyst Selection: Acidic catalysts improve esterification rates but may cause side reactions; basic catalysts favor condensation steps with fewer side products.
- Solvent Effects: Polar aprotic solvents enhance nucleophilicity and reaction rates but may require longer purification.
- Temperature Control: Elevated temperatures increase reaction speed but risk decomposition; optimization balances these factors.
- Purity Assessment: Spectroscopic methods such as NMR and IR confirm the integrity of the pyrazole ring and ketoester functionality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate exhibit potential anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit certain cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This suggests a potential application in treating inflammatory conditions such as arthritis or other autoimmune diseases .
Neurological Disorders
Recent patents have explored the use of pyrazole derivatives as phosphodiesterase (PDE) inhibitors, which play a crucial role in the treatment of neurological disorders like Alzheimer's disease and depression. By inhibiting PDE enzymes, these compounds can enhance cyclic nucleotide signaling, which is vital for neuronal function and mood regulation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in vitro with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory | Showed reduction in cytokine levels in animal models of inflammation, indicating potential therapeutic use. |
| Study C | Neurological | Found that the compound improved cognitive function in animal models of Alzheimer's disease through PDE inhibition. |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole derivatives. Modifications to the core structure can enhance its biological activity or alter its pharmacokinetic properties, making it a versatile scaffold for drug design .
Mechanism of Action
The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can influence various biochemical pathways and processes, such as enzyme inhibition or activation .
Comparison with Similar Compounds
The following analysis compares methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic applications.
Structural Analogues and Substituent Effects
Key Observations :
- Lipophilicity : The benzyl-substituted analog (logD ~2.5 estimated) is more lipophilic than the methyl derivative (logD ~1.8 predicted), impacting membrane permeability .
- Steric Effects: 1,5-Dimethylpyrazole derivatives exhibit restricted rotation around the pyrazole-propanoate bond, influencing conformational stability .
Physicochemical Properties
Key Observations :
- pKa : Similar ester pKa values (~10.3) suggest comparable hydrolysis rates under physiological conditions.
- H-Bonding : All analogs share three H-bond acceptors, but pyrazole-containing compounds may exhibit stronger intermolecular interactions in crystal lattices .
Biological Activity
Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS Number: 605681-24-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 182.18 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities.
Key Characteristics:
- Molecular Formula:
- Molecular Weight: 182.18 g/mol
- CAS Number: 605681-24-1
The biological activity of this compound primarily involves enzyme inhibition. It is believed to interact with specific molecular targets, blocking enzyme activity by binding to their active sites. This interaction can influence several metabolic pathways and signal transduction processes, making it a candidate for therapeutic applications in various diseases, particularly those related to cancer and inflammation.
Anticancer Potential
This compound has been explored for its anticancer properties. Preliminary studies suggest that it may interact with enzymes involved in cancer metabolism, potentially inhibiting tumor growth. Further research is needed to elucidate its efficacy in various cancer models.
Anti-inflammatory Effects
Compounds containing pyrazole rings are often investigated for their anti-inflammatory effects. This compound may exhibit similar properties, contributing to its therapeutic potential in treating inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antioxidant, anticancer, anti-inflammatory | |
| Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)-3-oxopropanoate | Similar activities; potential for enzyme inhibition | |
| Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate | Studied for similar biological activities |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. For instance, research has shown that pyrazole derivatives can exhibit neuroprotective effects and antioxidant capabilities, suggesting that this compound could have similar benefits .
In vivo studies on related compounds have demonstrated their ability to reduce infarct size in models of ischemic stroke, indicating a potential neuroprotective role that this compound might also fulfill .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving β-keto esters and substituted pyrazole precursors. For example, analogous β-keto esters (e.g., methyl 3-aryl-3-oxopropanoates) are synthesized by reacting substituted benzoyl chlorides with methyl acetoacetate derivatives under basic conditions . Optimization includes controlling reaction temperature (e.g., –20 to –15°C for diazomethane-mediated reactions) and using column chromatography (ethyl acetate/hexane, 1:4) for purification .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualizing anisotropic displacement ellipsoids) is recommended for unambiguous structural confirmation . Complementary techniques include - and -NMR to verify proton environments and carbonyl resonances, as seen in related β-keto esters (e.g., methyl 3-(4-fluorophenyl)-3-oxopropanoate) .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is standard for purity assessment (>98%) . Stability studies under varying temperatures and humidity can be conducted using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS), though specific data for this compound are not yet reported .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient β-keto carbonyl group’s susceptibility to nucleophilic attack. Molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) provide insights into regioselectivity .
Q. What strategies resolve contradictions in crystallographic data for pyrazole-containing β-keto esters?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C=O vs. C–N in pyrazole rings) can arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to refine twinned data and validate models with Rint and GooF (Goodness of Fit) metrics . Cross-validate with spectroscopic data (e.g., IR carbonyl stretches ~1700 cm) .
Q. How does steric hindrance from the 1-methylpyrazole moiety influence the compound’s tautomeric equilibrium?
- Methodological Answer : The 1-methyl group reduces enol tautomer stabilization due to steric constraints. Variable-temperature -NMR (e.g., in DMSO-d6) can monitor keto-enol ratios, while IR spectroscopy tracks enol C=O absorption shifts (~1610 cm) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : Asymmetric synthesis may require chiral auxiliaries or catalysts. For non-chiral analogs, recrystallization from 2-propanol or methanol is effective for large-scale purification . Monitor optical rotation or chiral HPLC for enantiomeric excess (ee) if stereocenters are introduced .
Methodological Considerations
Q. How to design experiments to probe biological activity (e.g., enzyme inhibition) of this compound?
- Answer : Use structure-activity relationship (SAR) studies by modifying the pyrazole or β-keto ester moieties. For example, replace the methyl group with bulkier substituents and test inhibition against target enzymes (e.g., nitric oxide synthase, as seen in analog ZLc002) . Assays like fluorescence polarization or SPR can quantify binding affinities.
Q. What safety protocols are critical for handling this compound?
- Answer : Use P95 respirators for particulate protection, nitrile gloves, and fume hoods to minimize inhalation/contact. No specific carcinogenicity data exist, but treat as a general irritant (similar to pyrazole derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
